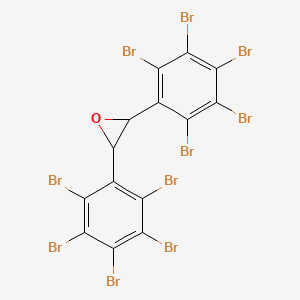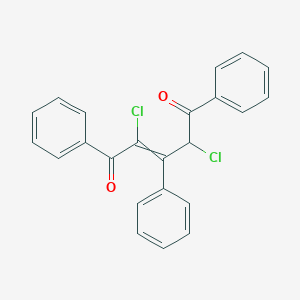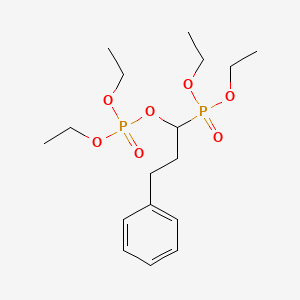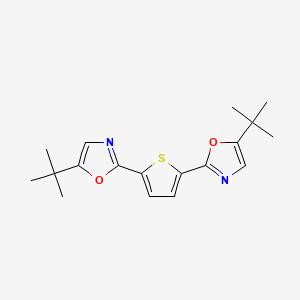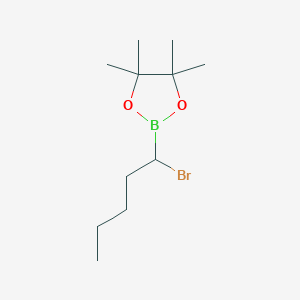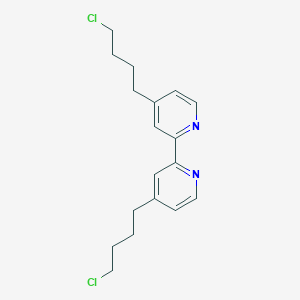
4,4'-Bis(4-chlorobutyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units connected by a 4-chlorobutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine typically involves the reaction of 4-chlorobutyl bromide with 2,2’-bipyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobutyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: In the study of biological systems and interactions with metal ions.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine units act as chelating agents, forming stable complexes with various metal ions. These complexes can then participate in catalytic reactions or serve as models for biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(2-methoxystyryl)biphenyl
- 2,2-Dimorpholinodiethylether
- 3,3’-Dinitrodiphenyldisulfide
Uniqueness
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is unique due to its specific structure, which allows for versatile coordination with metal ions. This property makes it particularly useful in coordination chemistry and catalysis, setting it apart from other similar compounds.
Properties
CAS No. |
141119-78-0 |
|---|---|
Molecular Formula |
C18H22Cl2N2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-(4-chlorobutyl)-2-[4-(4-chlorobutyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C18H22Cl2N2/c19-9-3-1-5-15-7-11-21-17(13-15)18-14-16(8-12-22-18)6-2-4-10-20/h7-8,11-14H,1-6,9-10H2 |
InChI Key |
DAAAEOFMRROLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCCCl)C2=NC=CC(=C2)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


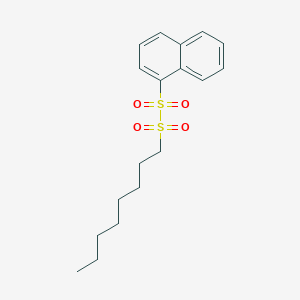
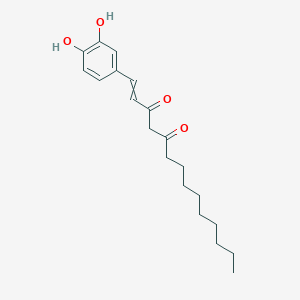
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)

